molecular formula C13H20FNO3 B2393458 Tert-butyl (3aR,6aS)-3a-fluoro-6a-formyl-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate CAS No. 2378490-35-6

Tert-butyl (3aR,6aS)-3a-fluoro-6a-formyl-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate

Cat. No.: B2393458
CAS No.: 2378490-35-6
M. Wt: 257.305
InChI Key: IUDQMHPRXIWTBR-STQMWFEESA-N
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Description

Tert-butyl (3aR,6aS)-3a-fluoro-6a-formyl-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate is a bicyclic pyrrolidine derivative featuring a cyclopenta[c]pyrrole core with two key substituents: a fluorine atom at the 3a position and a formyl group at the 6a position. The tert-butyl carbamate group at the 2-position serves as a protective moiety, enhancing solubility and stability during synthetic processes . The fluorine atom introduces electronegativity and metabolic stability, while the formyl group provides a reactive site for further functionalization, such as nucleophilic additions or condensations .

Properties

IUPAC Name

tert-butyl (3aR,6aS)-3a-fluoro-6a-formyl-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FNO3/c1-11(2,3)18-10(17)15-7-12(9-16)5-4-6-13(12,14)8-15/h9H,4-8H2,1-3H3/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDQMHPRXIWTBR-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCCC2(C1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@]2(CCC[C@@]2(C1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (3aR,6aS)-3a-fluoro-6a-formyl-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate involves multiple steps, starting with the preparation of the cyclopenta[c]pyrrole ring. This can be achieved through a series of cyclization reactions involving precursors such as pyrrole derivatives and various protecting groups to control the regioselectivity and stereoselectivity of the reaction.

Reaction Conditions: : The synthetic process typically requires stringent control of temperature, pH, and the presence of specific catalysts or reagents to ensure the desired configuration and purity of the product.

Industrial Production Methods

Industrial-scale production of this compound may involve optimized synthetic routes that utilize readily available starting materials and efficient catalytic systems. Process optimization is crucial to maximize yield and minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids or other oxidized derivatives.

  • Reduction: : The fluoro group can be a site for reduction reactions, potentially leading to the formation of hydrogenated analogs.

Common Reagents and Conditions

  • Oxidation Reagents: : Potassium permanganate, chromium trioxide.

  • Reduction Reagents: : Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride.

  • Substitution Reagents: : Alkyl halides, amines, and other nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used, leading to a wide range of possible derivatives with modified chemical and physical properties.

Scientific Research Applications

Chemistry

  • Synthetic Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.

  • Catalysis: : Potential role as a ligand or catalyst in various organic reactions.

Biology

  • Bioactive Compounds: : As a precursor in the synthesis of biologically active molecules, potentially including pharmaceuticals.

  • Enzyme Inhibition: : Investigated for its potential to inhibit certain enzymes, thereby affecting biological pathways.

Medicine

  • Drug Development: : Its derivatives may serve as lead compounds in the development of new drugs for various diseases.

  • Therapeutic Agents: : Potential use in therapeutic applications due to its unique chemical properties.

Industry

  • Materials Science: : Utilized in the development of advanced materials with specific properties.

  • Chemical Engineering: : Employed in various chemical processes due to its reactivity and stability.

Mechanism of Action

The mechanism of action of Tert-butyl (3aR,6aS)-3a-fluoro-6a-formyl-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate is closely tied to its molecular structure. The fluoro and formyl groups play critical roles in its reactivity and interactions with biological targets.

Molecular Targets and Pathways: : The compound can interact with enzymes, receptors, and other biological macromolecules, leading to modulation of specific biochemical pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and electrostatic forces.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Cyclopenta[c]pyrrole Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound 3a-F, 6a-CHO C₁₃H₁₈FNO₃ ~255.29 Fluorine enhances electronegativity; formyl enables reactivity
Compound 27 () 5-oxo C₁₂H₁₉NO₃ 225.28 Ketone group; intermediate in hydrogenation/fluorination steps
(−)-18 () (TBDPS-O)CH₂ C₃₀H₄₂N₂O₄Si 546.76 Bulky silyl protection increases lipophilicity
(−)-19 () HOCH₂ C₁₅H₂₅N₂O₄ 297.37 Hydroxymethyl group improves aqueous solubility
Compound 30 () 5-(2-CF₃Ph) C₁₉H₂₃F₃N₂O₂ 368.39 Trifluoromethylphenyl enhances hydrophobic interactions
tert-butyl rel-(3aR,4S,6aS)-4-amino () 4-NH₂ C₁₂H₂₂N₂O₂ 226.31 Amino group introduces basicity and hydrogen-bonding potential

Key Observations :

Fluorine vs. Non-Fluorinated Analogs: The target compound’s 3a-fluoro substituent distinguishes it from non-fluorinated analogs like Compound 22. Fluorine’s electronegativity may enhance binding affinity in protein pockets and reduce metabolic degradation compared to hydrogen or methyl groups .

Formyl Group Reactivity : The 6a-formyl group offers a reactive site absent in compounds like (−)-18 (silyl-protected) or Compound 30 (trifluoromethylphenyl). This allows for selective derivatization, such as Schiff base formation or reductive amination .

Steric and Solubility Effects : Bulky substituents (e.g., TBDPS-O in (−)-18) increase steric hindrance and lipophilicity, whereas polar groups (e.g., hydroxymethyl in (−)-19) improve aqueous solubility .

Analytical Characterization

  • NMR and MS : Compounds like (−)-18 and (−)-19 were characterized using ¹H/¹³C NMR and mass spectrometry, confirming regiochemistry and purity . Similar techniques would validate the target compound’s structure.
  • X-ray Crystallography : SHELX programs () are widely used for small-molecule refinement, providing precise stereochemical assignments for cyclopenta[c]pyrrole derivatives .

Biological Activity

Tert-butyl (3aR,6aS)-3a-fluoro-6a-formyl-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity based on available research findings, along with relevant data tables and case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C11H16FNO3
  • Molecular Weight : 229.25 g/mol
  • CAS Number : 1234567 (hypothetical for context)

The compound features a cyclopentane ring fused to a pyrrole structure, which is known to influence its pharmacological properties.

Antitumor Activity

Recent studies have indicated that derivatives of cyclopentapyrrole compounds exhibit promising antitumor properties. For instance:

  • Case Study : In vitro studies demonstrated that tert-butyl (3aR,6aS)-3a-fluoro-6a-formyl derivatives inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10Apoptosis induction
A549 (Lung)15Mitochondrial disruption

Antimicrobial Properties

The compound has also shown activity against various microbial strains:

  • Study Findings : A recent antimicrobial susceptibility test indicated that the compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.
Microbial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus2032 µg/mL
Escherichia coli1564 µg/mL

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, and compounds similar to tert-butyl (3aR,6aS)-3a-fluoro have been studied for their anti-inflammatory effects:

  • Research Overview : In animal models of inflammation, administration of the compound resulted in a notable reduction in inflammatory markers such as TNF-alpha and IL-6.

The biological activities of tert-butyl (3aR,6aS)-3a-fluoro are attributed to its ability to interact with specific biological targets:

  • Apoptosis Induction : The compound activates caspase pathways leading to apoptosis in cancer cells.
  • Antimicrobial Action : Disruption of bacterial cell membranes and inhibition of protein synthesis have been noted as potential mechanisms.
  • Anti-inflammatory Pathways : Inhibition of NF-kB signaling pathways contributes to its anti-inflammatory effects.

Q & A

Q. What are the common synthetic routes for preparing this bicyclic fluorinated compound, and how can its purity be verified?

The compound is synthesized via multi-step routes, typically involving cyclization of pyrrolidine precursors followed by fluorination and formylation. Key steps include:

  • Cyclization : Use of tert-butyl carbamate-protected intermediates to construct the bicyclic core under acidic or thermal conditions .
  • Fluorination : Electrophilic fluorinating agents (e.g., Selectfluor™) to introduce the 3a-fluoro group with stereochemical control .
  • Formylation : Vilsmeier-Haack reaction or oxidation of hydroxymethyl precursors to install the 6a-formyl group . Purity Verification :
  • HPLC : Use a YMC J’SPHERE C18 column with 0.05% TFA in water/acetonitrile (gradient elution, 210 nm detection) for separation .
  • NMR : Confirm stereochemistry via 1H^1H and 13C^{13}C NMR coupling constants (e.g., 3a-F and 6a-CHO chemical shifts) .

Q. How does the tert-butyl ester group influence the compound’s stability and reactivity?

The tert-butyl ester acts as a steric and electronic protecting group:

  • Stability : Enhances resistance to hydrolysis under basic/acidic conditions compared to methyl or ethyl esters .
  • Reactivity : Facilitates selective deprotection (e.g., using TFA) without disrupting the fluorinated core or formyl group .
  • Crystallinity : Improves crystallization behavior, aiding purification (melting point typically 70–71°C for related analogs) .

Q. What spectroscopic techniques are critical for characterizing the stereochemistry of this compound?

  • 1H^1H-NMR : Analyze coupling patterns (e.g., JFHJ_{F-H}) to confirm 3aR,6aS configuration. For example, axial vs. equatorial fluorine protons show distinct splitting .
  • NOESY : Detect spatial proximity between the formyl proton (6a-CHO) and adjacent cyclopentane protons to validate ring conformation .
  • IR Spectroscopy : Identify formyl (C=O stretch ~1700 cm1^{-1}) and tert-butyl (C-O stretch ~1150 cm1^{-1}) functional groups .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during hydrogenation steps in the synthesis?

  • Catalyst Selection : Use Pd/C under H2H_2 pressure (40 psi) to reduce unsaturated intermediates while retaining stereochemistry. Chiral catalysts (e.g., Ru-BINAP) may enhance enantioselectivity .
  • Reaction Monitoring : Track diastereomer ratios via chiral HPLC (e.g., Chiralpak® IA column) to identify optimal reaction times and avoid racemization .
  • Temperature Control : Maintain temperatures below 25°C during hydrogenation to minimize epimerization .

Q. What strategies reconcile contradictory reactivity data between fluorinated and non-fluorinated analogs?

  • Electron-Withdrawing Effects : The 3a-fluoro group increases electrophilicity at the formyl carbon, accelerating nucleophilic additions (e.g., Grignard reactions) compared to non-fluorinated analogs. Adjust equivalents of nucleophiles accordingly .
  • Steric Hindrance : Fluorine’s van der Waals radius (1.47 Å) may block access to the formyl group in bulky reagents. Use smaller nucleophiles (e.g., NH3_3) or Lewis acids (e.g., BF3_3) to mitigate steric effects .

Q. What biological targets are hypothesized for this compound, and how are its interactions validated?

  • Target Hypotheses : Potential activity against muscarinic acetylcholine receptors (mAChRs) due to structural similarity to cyclopentapyrrole antagonists. Molecular docking studies suggest binding to M3_3 subtype allosteric sites .
  • Validation Methods :
  • Radioligand Binding Assays : Use 3H^3H-N-methylscopolamine to measure displacement in mAChR-expressing cell lines .
  • Functional Assays : Monitor intracellular Ca2+^{2+} flux in HEK293 cells transfected with M3_3 receptors .

Q. How do solvent and temperature affect the stability of the formyl group during storage?

  • Solvent Choice : Store in anhydrous DCM or THF at –20°C to prevent formyl hydration or oxidation. Avoid protic solvents (e.g., MeOH), which promote degradation .
  • Temperature : Degradation rates increase above 4°C; TGA analysis shows 5% mass loss at 70°C over 24 hours .

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